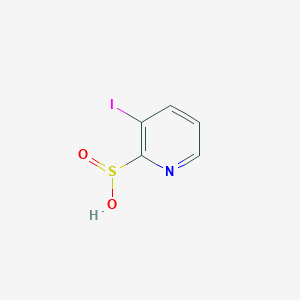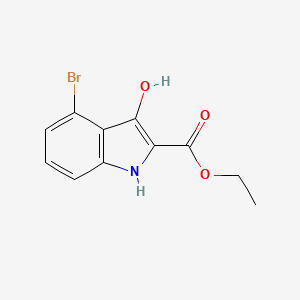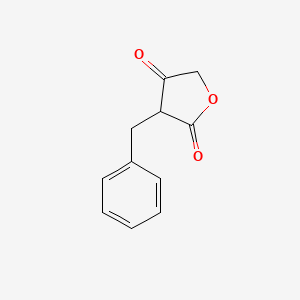
2,4(3H,5H)-Furandione, 3-benzyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzylfuran-2,4(3H,5H)-dione: is an organic compound belonging to the furan family It is characterized by a benzyl group attached to the furan ring, which contains two carbonyl groups at the 2 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylfuran-2,4(3H,5H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of benzyl bromide with furan-2,4-dione in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of 3-Benzylfuran-2,4(3H,5H)-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Benzylfuran-2,4(3H,5H)-dione can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the carbonyl groups in 3-Benzylfuran-2,4(3H,5H)-dione can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group in 3-Benzylfuran-2,4(3H,5H)-dione can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of benzylfuran-2,4-dione derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 3-benzylfuran-2,4-diol.
Substitution: Formation of substituted benzylfuran-2,4-dione derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Benzylfuran-2,4(3H,5H)-dione is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, 3-Benzylfuran-2,4(3H,5H)-dione is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In the industrial sector, 3-Benzylfuran-2,4(3H,5H)-dione is used in the production of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength.
Mecanismo De Acción
The mechanism of action of 3-Benzylfuran-2,4(3H,5H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
3-Benzylfuran-2,5-dione: Similar structure but with carbonyl groups at the 2 and 5 positions.
3-Benzylfuran-2,3-dione: Similar structure but with carbonyl groups at the 2 and 3 positions.
3-Benzylfuran-2,4-diol: Similar structure but with hydroxyl groups instead of carbonyl groups.
Uniqueness: 3-Benzylfuran-2,4(3H,5H)-dione is unique due to the specific positioning of the carbonyl groups, which influences its reactivity and potential applications. The presence of the benzyl group also adds to its distinct chemical properties, making it a valuable compound in various research and industrial contexts.
Propiedades
Fórmula molecular |
C11H10O3 |
|---|---|
Peso molecular |
190.19 g/mol |
Nombre IUPAC |
3-benzyloxolane-2,4-dione |
InChI |
InChI=1S/C11H10O3/c12-10-7-14-11(13)9(10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Clave InChI |
VHZXIZCTSXDLJY-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)C(C(=O)O1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


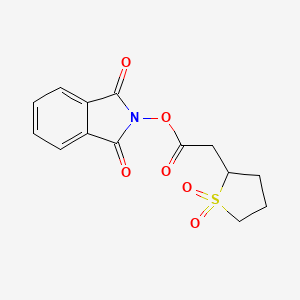
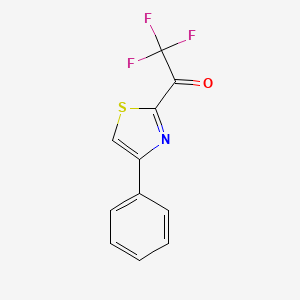
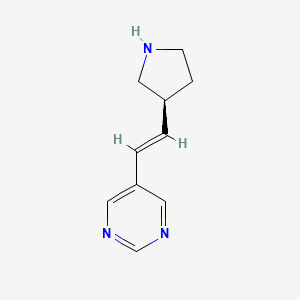

![9-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12967565.png)
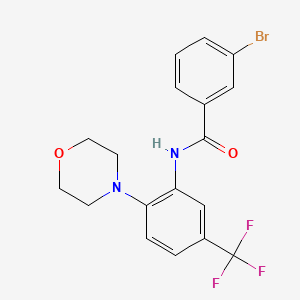
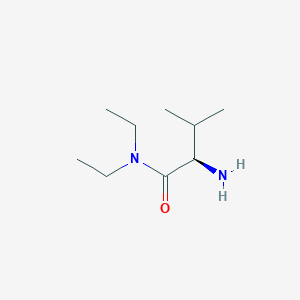
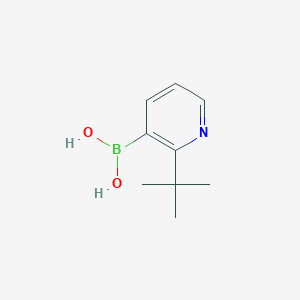
![2-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12967591.png)
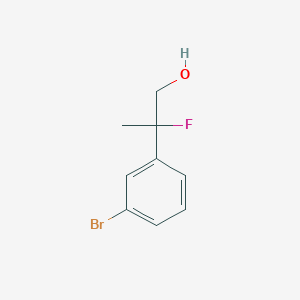
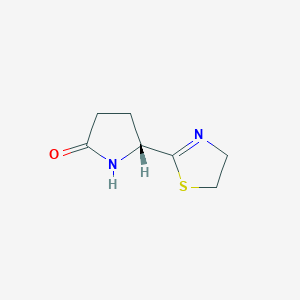
![7,8-Dihydro-1H-thiopyrano[4,3-d]pyrimidine-2,4(3H,5H)-dione 6,6-dioxide](/img/structure/B12967618.png)
